3-(benzenesulfonyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}propanamide
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Overview
Description
3-(benzenesulfonyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}propanamide is a complex organic compound that features a benzenesulfonyl group attached to a propanamide backbone, which is further substituted with a pyrazinyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}propanamide typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride.
Synthesis of Pyrazole Derivative: The pyrazole derivative can be synthesized by reacting phenylhydrazine with acetoacetic ester under controlled pH and temperature conditions.
Coupling Reaction: The final step involves coupling the benzenesulfonyl chloride with the pyrazole derivative in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(benzenesulfonyl)-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzenesulfonyl group and a pyrazole ring allows for versatile interactions in various chemical and biological contexts.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-23-14(11-16(22-23)17-13-19-8-9-20-17)12-21-18(24)7-10-27(25,26)15-5-3-2-4-6-15/h2-6,8-9,11,13H,7,10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNPDRFSOXNTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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